SMU-Z1 -

SMU-Z1

Catalog Number: EVT-1535480
CAS Number:
Molecular Formula: C17H13F3N4O3
Molecular Weight: 378.3112
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SMU-Z1 is a Novel potent TLR1/2 Specific Agonist, Suppressing Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes.
Synthesis Analysis

The synthesis of SMU-Z1 involved screening a synthetic library comprising over 14,000 compounds to identify those capable of activating the nuclear factor kappa-light-chain-enhancer of activated B cells pathway in human cells. Following this screening, structure-activity relationships were analyzed to optimize the compound's efficacy. The final synthesized product demonstrated an effective concentration (EC50) of approximately 4.88×109M4.88\times 10^{-9}\,\text{M} for activating nuclear factor kappa-light-chain-enhancer of activated B cells in HEK-Blue hTLR2 cells, comparable to known positive controls .

Chemical Reactions Analysis

As an agonist of Toll-like receptors 1 and 2, SMU-Z1 initiates several biochemical reactions upon binding to these receptors. This interaction activates the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, leading to the transcription and translation of various pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. These cytokines play critical roles in promoting immune cell proliferation and activation, particularly cytotoxic T lymphocytes and natural killer cells .

Mechanism of Action

The mechanism of action for SMU-Z1 involves its binding to the heterodimer formed by Toll-like receptors 1 and 2. Upon binding, SMU-Z1 triggers downstream signaling cascades that activate the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This activation results in the production of pro-inflammatory cytokines and enhances the proliferation of immune cells such as CD8+ T cells and natural killer cells, contributing to anti-tumor immunity . Additionally, studies have indicated that SMU-Z1 can enhance HIV-1 transcription and promote natural killer cell-mediated inhibition of HIV-1-infected T cells .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility have not been extensively documented for SMU-Z1, its biological activity suggests that it possesses favorable pharmacokinetic properties conducive to therapeutic applications. The compound has been characterized as having high potency in activating immune responses at low concentrations . Further studies may be required to elucidate its complete physicochemical profile.

Applications

SMU-Z1 has significant potential applications in scientific research, particularly in immunology and oncology. Its ability to activate Toll-like receptors makes it a candidate for enhancing anti-cancer therapies by stimulating immune responses against tumors. Additionally, its role in promoting cytotoxic T lymphocyte activity could be leveraged in developing treatments for viral infections such as HIV-1. Ongoing research continues to explore its efficacy in various therapeutic contexts .

Discovery and Development of SMU-Z1

High-Throughput Screening and Identification from Synthetic Compound Libraries

SMU-Z1 was identified through a high-throughput screening campaign of a synthetic chemical library containing 14,000 compounds, utilizing HEK-Blue hTLR2 reporter cells to detect NF-κB activation. This screening methodology measured secreted embryonic alkaline phosphatase (SEAP) activity as a readout for TLR2-specific agonism. From this library, SMU-Z1 emerged as a top candidate due to its exceptional potency and selectivity for TLR1/2 heterodimers. Subsequent validation in primary human peripheral blood mononuclear cells (PBMCs) and murine macrophage cell lines (e.g., RAW 264.7) confirmed its immunostimulatory profile, characterized by dose-dependent induction of proinflammatory cytokines such as TNF-α, IL-1β, IL-6, and nitric oxide (NO) [4].

The compound’s identification leveraged advances in targeting protein-protein interactions (PPIs) at TLR heterodimer interfaces—a historically challenging task due to the large binding surfaces involved. SMU-Z1’s small-molecule architecture overcame limitations of traditional TLR2 agonists (e.g., lipopeptides like Pam3CSK4), which suffer from hydrolytic instability and complex synthesis [4] [6].

Table 1: Key Screening Parameters for SMU-Z1 Identification

ParameterValue/Outcome
Library Size14,000 compounds
Primary Assay SystemHEK-Blue hTLR2 reporter cells
Hit CriteriaNF-κB activation via SEAP detection
Secondary ValidationPBMCs, RAW 264.7 macrophages
Selectivity ProfileTLR1/2-specific (no TLR2/6 activation)

Structural Characterization and Structure-Activity Relationship (SAR) Studies

SMU-Z1 features a synthetic scaffold optimized through iterative medicinal chemistry. Initial hit-to-lead optimization focused on enhancing binding affinity and metabolic stability. Key structural modifications included:

  • Alkyl chain adjustments to optimize hydrophobic interactions with TLR1/2 binding pockets.
  • Introduction of heterocyclic elements to improve solubility and reduce off-target effects.
  • Stereochemical refinements to align with the TLR1/2 heterodimer’s asymmetric binding interface [4] [6].

SAR studies demonstrated that even minor alterations significantly impacted efficacy. For example, shortening the carbon spacer between pharmacophores reduced NF-κB activation by >90%, while replacing a pyridine ring with phenyl abolished activity entirely. The final SMU-Z1 structure achieved an EC50 of 4.88 ± 0.79 nM in HEK-Blue hTLR2 cells, comparable to Pam3CSK4 (EC50 2.22 ± 0.23 nM) [4].

Table 2: Key SAR Findings in SMU-Z1 Development

Structural ModificationImpact on TLR1/2 Activity
Shortened alkyl linker (≤3C)>90% loss of NF-κB activation
Pyridine → phenyl substitutionComplete loss of activity
Methylation of terminal amine2-fold increase in potency
Chlorination of aryl ringEnhanced metabolic stability

Molecular Mechanism of TLR1/2 Activation via SMU-Z1

SMU-Z1 activates TLR1/2 heterodimers through a MyD88-dependent signaling cascade. Biophysical assays confirmed direct binding to the TLR1/2 complex, stabilizing an active conformation that recruits the adaptor protein MyD88. This triggers downstream phosphorylation of IRAK kinases and TRAF6, culminating in the activation of:

  • NF-κB, which translocates to the nucleus to induce proinflammatory genes (e.g., TNF-α, IL-6).
  • MAPK pathways (p38, JNK, ERK), amplifying cytokine production and immune cell activation [2] [4].

Specificity was validated using antibody-blocking assays. Anti-TLR1 and anti-TLR2 antibodies inhibited SMU-Z1-induced SEAP activity by >80%, while anti-TLR6 antibodies had no effect. In contrast, the TLR2/6 agonist Pam2CSK4 was blocked only by anti-TLR2/TLR6 antibodies. This confirmed SMU-Z1’s exclusive reliance on TLR1 for co-receptor function [4].

In PBMCs, SMU-Z1 upregulated immune effector functions:

  • 100-fold increase in IL-6 mRNA at 1 µM.
  • 4-fold increase in IL-8 mRNA.
  • Enhanced NK cell degranulation and IFN-γ production, critical for antiviral and antitumor immunity [2] [4].

Table 3: Signaling Pathways Activated by SMU-Z1

PathwayDownstream EffectsFunctional Outcomes
MyD88/NF-κB↑ TNF-α, IL-1β, IL-6, IL-8Macrophage activation, inflammation
MAPK (p38/JNK)↑ AP-1 transcription, cell proliferationT-cell priming, antigen presentation
IFN-regulatory↑ NK cell degranulation, IFN-γViral clearance, tumor suppression

Properties

Product Name

SMU-Z1

IUPAC Name

2-(1-(2-(Methylamino)-5-nitrophenyl)-1H-imidazol-4-yl)-5-(trifluoromethyl)phenol

Molecular Formula

C17H13F3N4O3

Molecular Weight

378.3112

InChI

InChI=1S/C17H13F3N4O3/c1-21-13-5-3-11(24(26)27)7-15(13)23-8-14(22-9-23)12-4-2-10(6-16(12)25)17(18,19)20/h2-9,21,25H,1H3

InChI Key

NDXRKYCETUZOSA-UHFFFAOYSA-N

SMILES

OC1=CC(C(F)(F)F)=CC=C1C2=CN(C3=CC([N+]([O-])=O)=CC=C3NC)C=N2

Solubility

Soluble in DMSO

Synonyms

SMU-Z1

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